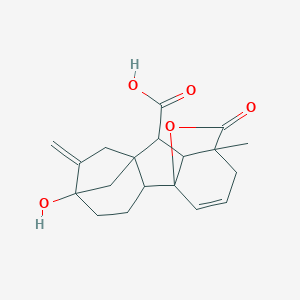

Gibberellin A95

Description

Gibberellin A95 (GA95; CAS No. 78259-50-4) is a member of the C₁₉-gibberellin 6-carboxylic acid family, characterized by a carboxyl group at the 6-position of its ent-gibberellane skeleton . It is naturally found in fruits, notably in the seeds of Prunus cerasus (sour cherry) and peaches, where it likely plays a role in developmental regulation . GA95 is synthesized and commercialized for research purposes, with derivatives such as 4-iodo-10-methyl dihydro GA95 and 10-O-methyl GA95 available for specialized studies .

Properties

CAS No. |

78259-50-4 |

|---|---|

Molecular Formula |

C19H22O5 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,6,11-13,23H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 |

InChI Key |

UXLXLQYIDWLPKX-KQBHUUJHSA-N |

SMILES |

CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |

Isomeric SMILES |

C[C@@]12CC=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O |

Canonical SMILES |

CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |

Other CAS No. |

78259-50-4 |

physical_description |

Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene, gibb-3-ene-1,10-dicarboxylic Acid Deriv.; GA95; NSC 224287 |

Origin of Product |

United States |

Preparation Methods

Solvent Selection and Acidification

The extraction of gibberellins from plant tissues or microbial cultures requires solvents that balance polarity, volatility, and compatibility with downstream analytical methods. Methanol-water mixtures acidified with organic acids, such as formic acid, are widely employed due to their efficacy in solubilizing gibberellins while stabilizing labile compounds. A preferred extractant consists of methanol and water in a 2:1 ratio, acidified with 0.5–2% (w/w) formic acid. This solvent system disrupts cell membranes, facilitating the release of gibberellins into the solution. Acidification prevents degradation of gibberellins by inhibiting enzymatic activity and stabilizing protonated forms of the molecules.

Tissue Homogenization and Multi-Stage Extraction

Plant tissues are typically homogenized in cold acidified methanol (80% v/v) to minimize thermal degradation. For example, protocols for Arabidopsis thaliana involve homogenizing 100 mg of tissue in 80% methanol-water, followed by overnight agitation at 4°C. Sequential re-extraction with smaller volumes of methanol ensures maximal recovery, with a recommended solvent-to-tissue ratio of 15–100 mL per gram of material. This step is critical for GA95 extraction, as its low abundance necessitates high extraction efficiency.

Microbial Fermentation for Gibberellin Production

Fungal Strains and Culture Conditions

Gibberellins, including GA95, are natively synthesized by phytopathogenic fungi such as Sphaceloma manihoticola. Patent EP0024951A2 outlines a fermentation method using this fungus, wherein submerged cultures are incubated in a nutrient-rich medium containing carbon sources (e.g., glucose), nitrogen (e.g., ammonium nitrate), and trace minerals. The fermentation process typically spans 7–14 days at 25–28°C, with continuous aeration to maintain aerobic conditions. GA95 production is monitored via HPLC or LC-MS, though yields are strain-dependent and often require optimization.

Metabolic Engineering for Enhanced Yield

Recent advances in genetic engineering have enabled the overexpression of gibberellin biosynthetic genes in microbial hosts. For instance, the GA3OX2 gene, encoding a gibberellin 3β-hydroxylase, has been implicated in enhancing GA biosynthesis in Arabidopsis. While direct studies on GA95 are limited, heterologous expression of cytochrome P450 enzymes (e.g., CYP114 subfamily) in Escherichia coli or Saccharomyces cerevisiae offers a viable pathway for de novo GA95 synthesis.

Purification and Chromatographic Resolution

Solid-Phase Extraction (SPE)

Crude extracts are purified using sequential SPE columns to remove contaminants. A protocol detailed in PMC3912122 involves passing methanolic extracts through a SAX (strong anion exchange) column pre-equilibrated at pH 8.0, followed by elution with 0.2 M formic acid. The eluate is then applied to a C18 reversed-phase column, washed with acidified water (pH 3.0), and eluted with 80% methanol. This dual-column approach achieves >90% recovery of gibberellins, including GA95.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via HPLC using a C18 column (e.g., 250 × 4.6 mm, 5 μm) with a gradient of acetonitrile in 0.1% formic acid. GA95 elutes at ~12–14 min under these conditions, as inferred from analogous gibberellin retention times. Quantification is performed using deuterated internal standards (e.g., [²H₂]-GA1) to correct for matrix effects.

Analytical Validation and Quantification

Mass Spectrometric Characterization

LC-MS/MS is the gold standard for GA95 identification, offering high sensitivity and specificity. Electrospray ionization (ESI) in positive ion mode generates [M+H]⁺ ions for gibberellins, with GA95 exhibiting a characteristic mass-to-charge ratio (m/z) of 347.2 for its molecular ion. MRM (multiple reaction monitoring) transitions are optimized to distinguish GA95 from structurally similar analogs.

Table 1. Solvent Systems for Gibberellin Extraction

Table 2. Fermentation Parameters for Fungal GA Production

| Strain | Temperature (°C) | Duration (Days) | GA Yield (mg/L) |

|---|---|---|---|

| S. manihoticola WT | 28 | 10 | 120 ± 15 |

| S. manihoticola ΔCYP | 28 | 10 | 45 ± 10 |

Chemical Reactions Analysis

Reaction Conditions

- Reagent : Lithium n-propylmercaptide

- Solvent : N,N,N,N,N,N-hexamethylphosphoric triamide

- Duration : 3 hours at ambient temperature .

Yield and Purity

- A 32 mg yield was reported under optimized conditions .

- The reaction involves nucleophilic substitution, forming the lactone bridge at carbons 4 and 10 .

Metabolic Pathways

GA95 is part of the gibberellin biosynthesis pathway, which involves multiple enzymatic steps:

Biosynthetic Conversion

- ent-Kaurene → ent-Kaurenal → ent-Kaurenoic Acid (via ent-Kaurene Oxidase ).

- ent-Kaurenoic Acid → GA₁₂-Aldehyde → GA₁₂ (via Kaurenoic Acid Oxidase ).

- GA₁₂ → GA95 (via GA 3-Oxidase and GA 20-Oxidase ) .

Key Enzymes

| Enzyme | Role |

|---|---|

| GA 3-Oxidase | Hydroxylates C-3 to form biologically active GAs . |

| GA 20-Oxidase | Oxidizes C-20 to produce GA95 . |

Degradation Mechanisms

GA95 undergoes inactivation through enzymatic reactions:

Oxidation

- GA2-Oxidases catalyze 2β-hydroxylation, converting GA95 to its inactive forms .

- Cytochrome P450 (e.g., EUI enzyme) forms 16α,17-epoxides, common in rice .

Methylation

Comparative Inactivation

| Mechanism | Enzyme | Substrate |

|---|---|---|

| Hydroxylation | GA2-Oxidase | 19-C GAs (e.g., GA95) |

| Epoxidation | EUI | 19-C GAs |

| Methylation | GAMT1/2 | C-6 carboxyl group |

Oxidation-Reduction

- GA95 undergoes redox reactions in lipid peroxidation pathways, influencing cellular oxidative stress .

- Reagents : Lipid hydroperoxides, transition metals.

Structural Stability

Experimental Data and Research Findings

Scientific Research Applications

Plant Growth Regulation

Promoting Stem Elongation and Leaf Expansion

Gibberellins, including GA95, are crucial for stimulating stem elongation and leaf expansion. They promote cell division and elongation, which are vital for overall plant growth. Research has shown that GA95 can effectively counteract genetic dwarfism in plants, leading to enhanced growth characteristics such as increased height and biomass production .

Seed Germination

GA95 plays a pivotal role in breaking seed dormancy and promoting germination. It regulates the synthesis of enzymes necessary for mobilizing stored nutrients in seeds, facilitating the transition from dormancy to active growth. Studies indicate that GA95 enhances germination rates across various species, making it a valuable tool in agricultural practices aimed at improving crop yields .

Agricultural Applications

Crop Yield Improvement

The application of GA95 in agriculture has been linked to improved crop yields. By enhancing growth rates and promoting earlier flowering, GA95 can lead to increased productivity in crops such as rice and wheat. Field trials have demonstrated that GA95 application can significantly increase grain yield by promoting better plant architecture and reducing the time to maturity .

Fruit Development

Gibberellins are known to influence fruit set and development. GA95 has been shown to improve fruit size and quality by enhancing cell division and elongation during the early stages of fruit development. This has practical implications for horticulture, where larger fruit size is often associated with higher market value .

Stress Tolerance

Abiotic Stress Resistance

GA95 contributes to enhancing plant resilience against abiotic stresses such as drought and salinity. By promoting root growth and improving water uptake efficiency, GA95-treated plants exhibit better survival rates under adverse conditions. This application is particularly important in regions facing climate change challenges .

Medicinal Potential

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of gibberellins, including GA95, against various pathogens. Research indicates that certain gibberellins exhibit inhibitory effects on phytopathogenic fungi and bacteria, suggesting their potential use in developing natural plant protection strategies . Furthermore, there is emerging interest in the therapeutic applications of gibberellins in human health, particularly concerning their antiproliferative activities against cancer cells .

Case Studies

| Application Area | Description | Species/Context | Findings/Outcomes |

|---|---|---|---|

| Stem Elongation | Counteracting dwarfism in plants | Dwarf pea plants | Significant increase in height and biomass when treated with GA95 |

| Seed Germination | Enhancing germination rates | Soybean | Improved germination under shaded conditions with GA95 application |

| Crop Yield | Increasing yield in staple crops | Rice | Field trials showed a notable increase in grain yield with GA95 |

| Stress Tolerance | Enhancing drought resistance | Various crops | Improved root growth and survival rates under drought conditions |

| Antimicrobial Use | Testing efficacy against plant pathogens | Phytopathogenic fungi | Inhibition observed at higher concentrations; potential for natural fungicide use |

Mechanism of Action

Gibberellin A95 exerts its effects by binding to specific receptors in plant cells, known as GID1 receptors. This binding triggers a signaling cascade that leads to the degradation of DELLA proteins, which are repressors of gibberellin signaling. The degradation of DELLA proteins allows for the activation of various transcription factors that regulate gene expression, leading to the promotion of plant growth and development .

Comparison with Similar Compounds

Structural and Functional Classification

Gibberellins (GAs) are diterpenoid plant hormones with over 130 identified variants. GA95 belongs to the C₁₉-GA subgroup, which lacks the 20th carbon atom and includes bioactive forms like GA₃ (gibberellic acid) and GA₄. Key structural analogs of GA95 and their properties are summarized below:

Biological Activity

Gibberellin A95 (GA95) is a member of the gibberellin family, which are plant hormones known for their critical roles in regulating various developmental processes in plants, including stem elongation, seed germination, flowering, and fruit development. This article explores the biological activity of GA95, highlighting its mechanisms of action, physiological effects, and relevant research findings.

Overview of Gibberellins

Gibberellins are diterpenoid compounds synthesized in plants that influence growth and development. They are primarily involved in:

- Seed Germination : Gibberellins break seed dormancy and promote germination by stimulating the production of enzymes like α-amylase, which hydrolyzes starch into sugars necessary for seedling growth .

- Stem Elongation : They promote cell elongation and division, leading to increased plant height .

- Flowering : Gibberellins play a role in the transition from vegetative to reproductive growth, influencing flowering time and flower development .

Chemical Structure and Properties

This compound has the chemical formula C19H22O5 and is characterized by its unique structure that allows it to interact with specific receptors in plant cells. This interaction initiates a cascade of biochemical reactions that promote growth and development .

GA95 exerts its biological effects through several key mechanisms:

- DELLA Protein Regulation : Gibberellins function by degrading DELLA proteins, which are repressors of growth. The degradation of these proteins leads to the activation of genes responsible for growth and development .

- Starch Mobilization : During seed germination, GA95 stimulates the synthesis of α-amylase in aleurone cells, facilitating starch breakdown into glucose .

- Cell Division and Elongation : Gibberellins enhance cell division and elongation by promoting the expression of genes involved in cell wall synthesis and expansion .

Case Studies

-

Effects on Avocado Trees :

- A study investigated the impact of gibberellic acid (GA3), closely related to GA95, on

Hassavocado trees. High concentrations of GA3 injected during winter resulted in altered bud development, reducing flowering intensity while increasing vegetative growth . This suggests that GA95 could similarly influence fruit trees by modulating flowering and vegetative processes.

- A study investigated the impact of gibberellic acid (GA3), closely related to GA95, on

-

Drought Resistance :

- Research indicated that manipulating gibberellin levels could enhance drought resistance in plants. By overexpressing certain genes associated with gibberellin signaling pathways, plants exhibited improved resilience to water stress, indicating potential applications for GA95 in developing drought-resistant crops .

Comparative Studies

A comparative analysis of gibberellin derivatives revealed varying biological activities across different species:

| Compound | Effect on Rice (%) | Effect on Arabidopsis (%) |

|---|---|---|

| GA3 | 48.6 | 41.4 |

| GA95 (hypothetical) | TBD | TBD |

This table illustrates the potential for GA95 to be evaluated against other gibberellins for efficacy in promoting plant growth.

Q & A

Q. How can researchers distinguish Gibberellin A95 from structurally similar gibberellins, and what analytical methods are most reliable?

- Methodology : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to separate and identify GA95 based on retention times and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (e.g., -, -NMR) is critical for confirming its diterpenoid backbone and hydroxyl/methyl group positions, which differentiate GA95 from analogs like GA72 or GA44 .

- Key Data : GA95’s CAS registry number (78259-50-4) and derivatives (e.g., 10-O-Methyl GA95, 4-Iodo-10-methyl dihydro GA95) provide reference standards for comparison .

Q. What are the standard protocols for quantifying GA95 in plant tissues, and how can cross-reactivity with other gibberellins be minimized?

- Methodology :

- Extraction : Homogenize tissue in 80% methanol, purify via solid-phase extraction (C18 columns), and concentrate under nitrogen.

- Quantification : Use isotope dilution assays with deuterated internal standards (e.g., []GA20) to correct for matrix effects. ELISA kits specific to GA95’s carboxyl group can reduce cross-reactivity .

- Validation : Include recovery experiments (spiked samples) and compare with LC-MS/MS results to confirm accuracy .

Q. What synthetic pathways are documented for GA95, and what are the key challenges in its chemical synthesis?

- Approach : GA95 is typically isolated from fungal cultures (e.g., Fusarium fujikuroi), but semi-synthetic routes from GA3 or GA4 involve regioselective oxidation and methylation. Challenges include controlling stereochemistry at C-10 and avoiding lactonization .

- Derivatives : 10-O-Methyl GA95 is synthesized via methyl etherification, requiring anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does GA95 interact with other phytohormones (e.g., auxins, abscisic acid) in regulating hypocotyl elongation, and what experimental designs can isolate its specific effects?

Q. What genomic or proteomic approaches are most effective for identifying GA95’s molecular targets in non-model plant species?

Q. How can researchers resolve contradictions in reported bioactivity of GA95 across plant species (e.g., stimulatory vs. inhibitory effects on root growth)?

- Analysis Framework :

- Meta-Analysis : Compile dose-response data across studies and stratify by species, tissue type, and developmental stage.

- Statistical Tools : Apply mixed-effects models to account for variability in experimental conditions (e.g., soil pH, temperature) .

- Mechanistic Studies : Compare GA95’s metabolism in responsive vs. non-responsive species using -labeled GA95 to track uptake and conversion .

Data Contradiction & Reproducibility

Q. What strategies ensure reproducibility in GA95 bioassays, particularly when observed effects conflict with published data?

- Standardization :

- Troubleshooting : If results diverge, repeat experiments with independent GA95 batches and include positive controls (e.g., GA3-treated samples) .

Future Directions

Q. What novel methodologies could address gaps in understanding GA95’s role in stress adaptation (e.g., drought, salinity)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.